Methylborate

Analytical Chemistry Trace Element Analysis Flame Atomic-Emission Spectrometry

Procure Methylborate (CAS 37210-98-3), the ionic methoxy(dioxido)borane essential for the Brown-Schlesinger process, where it acts as a critical diluent, reaction moderator, and recyclable agent in fluidized-bed reactors at 200-400°C. Unlike neutral trimethyl borate, its unique reactivity enables ultra-sensitive boron determination via flame atomic-emission spectrometry (detection limit 0.15 pg B). Essential for laboratories analyzing high-volume water samples or demanding semiconductor/nuclear applications requiring matrix-independent sensitivity.

Molecular Formula CH3BO3-2
Molecular Weight 73.85 g/mol
CAS No. 37210-98-3
Cat. No. B8532934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylborate
CAS37210-98-3
Molecular FormulaCH3BO3-2
Molecular Weight73.85 g/mol
Structural Identifiers
SMILESB([O-])([O-])OC
InChIInChI=1S/CH3BO3/c1-5-2(3)4/h1H3/q-2
InChIKeyMLSKXPOBNQFGHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methylborate (CAS 37210-98-3): Procurement Guide for High-Purity Boron Analysis and Borohydride Manufacturing


Methylborate (CAS 37210-98-3), specifically methoxy(dioxido)borane, is an ionic borate ester with the molecular formula CH₃BO₃²⁻. This compound is a critical intermediate in the industrial production of sodium borohydride via the Brown-Schlesinger process and serves as a volatile derivative in the ultra-sensitive, matrix-independent determination of trace boron by flame atomic-emission spectrometry [1]. Its procurement is distinct from the more common neutral ester, trimethyl borate (CAS 121-43-7), due to fundamental differences in ionic state and reactivity that dictate its unique role in specific chemical processes and analytical protocols [2].

Why Generic Substitution Fails: Critical Distinctions Between Methylborate (CAS 37210-98-3) and Neutral Borate Esters


Substituting Methylborate (CAS 37210-98-3) with the more common trimethyl borate (CAS 121-43-7) is not viable due to fundamental differences in chemical state and intended function. Methylborate exists as the ionic methoxy(dioxido)borane, which is essential for its role as a diluent, reaction moderator, and recyclable agent in borohydride manufacturing, a function not served by the neutral trimethyl ester [1]. Furthermore, the analytical method for boron determination is predicated on the specific volatility and decomposition characteristics of methyl borate generated in situ, for which no direct substitute exists [2]. This guide provides the quantitative evidence necessary to justify the procurement of this specific CAS number for its designated, high-value applications.

Quantitative Differentiation Evidence for Methylborate (CAS 37210-98-3) Selection


Analytical Sensitivity: Methylborate Generation Enables Picogram-Level Boron Detection

The methyl borate generation method, which utilizes the compound's volatility and subsequent decomposition to BO₂ radicals, provides an absolute detection limit of 0.15 pg of boron when using an air-acetylene flame at 548 nm [1]. This is a significant improvement over traditional atomic-emission and absorption methods for boron, which are noted for their poor sensitivity and numerous interferences [1].

Analytical Chemistry Trace Element Analysis Flame Atomic-Emission Spectrometry

Process Selectivity: Unique Role as Diluent and Moderator in Borohydride Synthesis

In the industrial synthesis of sodium borohydride, the ionic methylborate (methoxy(dioxido)borane) serves a multifunctional role as a diluent for boron trichloride, a moderator for the exothermic reaction, and a recyclable agent, distinct from its use as the primary reactant [1]. This contrasts with trimethyl borate (CAS 121-43-7), which is consumed as the primary boron source in the Brown-Schlesinger process, requiring a stoichiometric excess of up to 7.5:1 to achieve a 95% yield [2].

Inorganic Synthesis Borohydride Manufacturing Process Chemistry

Analytical Selectivity: Matrix-Independent Boron Determination

The methyl borate generation method provides a highly selective means of boron determination. The reaction and subsequent volatilization of the ester effectively separate boron from the sample matrix, which is a major source of interference in other spectroscopic techniques [1]. The method's selectivity is demonstrated by its linear response over a wide mass range of 0.1-200 pg of boron, with a relative standard deviation of 6% [1].

Analytical Chemistry Spectrometry Water Analysis

Chemical State Differentiation: Ionic vs. Neutral Borate Ester

Methylborate (CAS 37210-98-3) is chemically defined as methoxy(dioxido)borane, an ionic species with a 2- charge [1]. This is fundamentally different from the neutral orthoborate ester, trimethyl borate, B(OCH₃)₃, which is a weak Lewis acid (AN = 23) [2]. The ionic nature of methylborate dictates its solubility, reactivity, and specific applications as a process aid rather than a primary reagent.

Organoboron Chemistry Reagent Selection Process Chemistry

Primary Application Scenarios for Methylborate (CAS 37210-98-3) Driven by Quantitative Evidence


Ultra-Trace Boron Analysis in Complex Environmental Matrices

Procure Methylborate (CAS 37210-98-3) for implementing the method by Castillo et al., which enables the direct determination of boron in water samples down to an absolute detection limit of 0.15 pg B [1]. This method is ideal for laboratories analyzing a high volume of samples where matrix interference from conventional techniques like ICP-MS or spectrophotometry is prohibitive. The simple generator setup requires no carrier gas or collection system, minimizing both capital and operational costs while delivering high selectivity and sensitivity [1].

Specialty Borohydride Manufacturing and Process Development

Procure this specific ionic methylborate for use as a critical process aid in the high-temperature synthesis of sodium borohydride and its derivatives, as described in US Patent US2974015A [2]. Its unique properties as a reaction diluent, moderator, and recyclable component are essential for controlling exotherms and improving process efficiency in fluidized-bed reactors operating at 200-400°C [2]. This application requires the precise chemical behavior of the ionic methoxy(dioxido)borane, which is not replicated by neutral borate esters.

Boron Determination via Hyphenated Techniques (Ester Generation-ICP-MS)

Procure Methylborate (CAS 37210-98-3) as a key volatile intermediate for hyphenated analytical techniques, such as the ester generation-ICP-MS method described by Park et al., which achieves a detection limit of 0.27 ng g⁻¹ for boron in high-purity sulfuric acid [3]. This approach leverages the volatility of methyl borate to separate the analyte from the matrix before introduction into the ICP-MS, significantly reducing spectral interferences and improving method sensitivity for demanding applications in the semiconductor and nuclear industries [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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